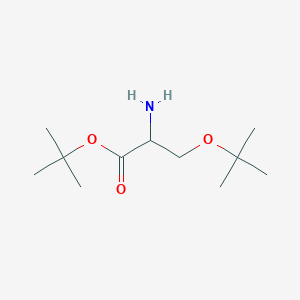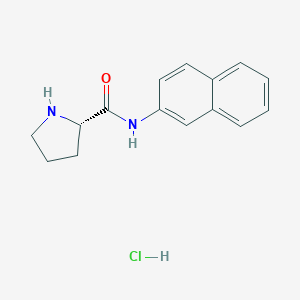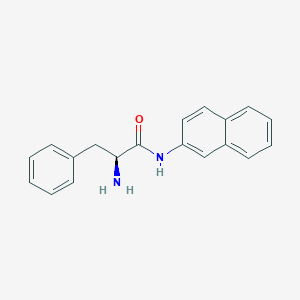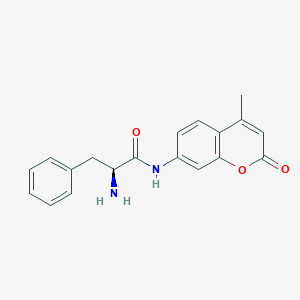
Hydron;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen chloride (HCl) is a diatomic molecule consisting of a hydrogen atom and a chlorine atom connected by a polar covalent bond. At room temperature, it is a colorless gas with a pungent odor. When dissolved in water, it forms hydrochloric acid, a strong acid widely used in various industries .
准备方法
Hydrogen chloride can be prepared through several methods:
- Hydrogen gas reacts with chlorine gas at temperatures above 250°C to form hydrogen chloride gas:
Direct Combination of Elements: H2+Cl2→2HCl
Sodium chloride reacts with concentrated sulfuric acid to produce hydrogen chloride gas:Reaction with Sulfuric Acid: NaCl+H2SO4→NaHSO4+HCl
Byproduct of Chlorination: Hydrogen chloride is also produced as a byproduct during the chlorination of organic compounds.
化学反应分析
Hydrogen chloride undergoes various chemical reactions:
Acid-Base Reactions: As a strong acid, it reacts with bases to form salts and water.
Substitution Reactions: It reacts with metals and their oxides, hydroxides, and carbonates to produce chlorides.
Oxidation-Reduction Reactions: Hydrogen chloride can be oxidized to chlorine gas under certain conditions.
科学研究应用
Hydrogen chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical compounds.
Biology: Utilized in the preparation of biological samples and in pH control.
Medicine: Employed in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of plastics, rubber, and other materials
作用机制
The effects of hydrogen chloride are primarily due to its strong acidic properties. It dissociates in water to form hydronium ions and chloride ions, which can cause irritation and damage to tissues upon contact. The compound’s mechanism of action involves the disruption of cellular structures and functions due to its acidity .
相似化合物的比较
Hydrogen chloride is part of the hydrogen halide family, which includes:
- Hydrogen fluoride (HF)
- Hydrogen bromide (HBr)
- Hydrogen iodide (HI)
- Hydrogen astatide (HAt)
Compared to these compounds, hydrogen chloride is unique due to its widespread industrial use and its role in forming hydrochloric acid, a crucial reagent in many chemical processes .
属性
CAS 编号 |
201008-72-2 |
|---|---|
分子式 |
C21H25Cl3N2O4 |
分子量 |
475.8 g/mol |
IUPAC 名称 |
benzyl (2S)-2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H/t19-;/m0./s1 |
InChI 键 |
OFVFFFSCHWEDRO-FYZYNONXSA-N |
杂质 |
Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange. Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite. |
SMILES |
[H+].[Cl-] |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
沸点 |
123 °F at 760 mm Hg (USCG, 1999) -121 °F at 760 mm Hg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227° F.) (EPA, 1998) -121 °F at 760 mm Hg (NIOSH, 2016) -85.05 °C at 760 mm Hg -85.1 °C -121°F |
颜色/形态 |
Colorless gas |
密度 |
1.05 at 59 °F for 10.17% weight/weight solution (EPA, 1998) 1.639 g/L Density (gas): 1.00045 g/l 1.27(relative gas density) |
熔点 |
-174.6 °F (Melting point is -13.7° F for a 39.17% weight/weight solution.) (EPA, 1998) -174 °F (NIOSH, 2016) -114.22 °C -114.2 °C -174°F |
Key on ui other cas no. |
7647-01-0 |
物理描述 |
Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999) Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq. Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing. GasVapor; GasVapor, Liquid; Liquid; WetSolid Clear, colourless or slightly yellowish, corrosive liquid having a pungent odour Solid COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. Colorless to slightly yellow gas with a pungent, irritating odor. Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] |
Pictograms |
Corrosive; Acute Toxic |
保质期 |
Stable under recommended storage conditions. Hydrochloric acid has high thermal stability. |
溶解度 |
82.3 g/100 g at 32° F (NTP, 1992) 67 % at 86° F (NIOSH, 2016) Soluble in water and in ethanol Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C Solubility in water, g/100ml at 30 °C: 67 (moderate) (86°F): 67% |
同义词 |
hydrochloricacid; hydrogenchloride; Muriaticacid; 7647-01-0; Chlorohydricacid; Acidechlorhydrique; chlorane; Chlorwasserstoff; Spiritsofsalt; Hydrogenchloride(HCl); Anhydroushydrochloricacid; Hydrochloricacidgas; Chloorwaterstof; Chlorowodor; Aqueoushydrogenchloride; Marineacid; (36cl)hydrogenchloride; Acidocloridrico; BowlCleaner; Spiritofsalt; chlorured'hydrogene; 4-DBowlSanitizer; Chlorowodor[Polish]; EmulsionBowlCleaner; CaswellNo.486 |
蒸汽密度 |
1.268 (EPA, 1998) (Relative to Air) 1.268 (Air = 1.000) Relative vapor density (air = 1): 1.3 1.27 |
蒸汽压力 |
413.6 mm Hg (USCG, 1999) 32452 mm Hg at 70 °F ; 760 mm Hg at -120.6° F (NTP, 1992) 40.5 atm (NIOSH, 2016) 35,424 mm Hg at 25 °C 40.5 atm |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















